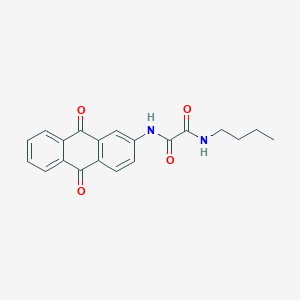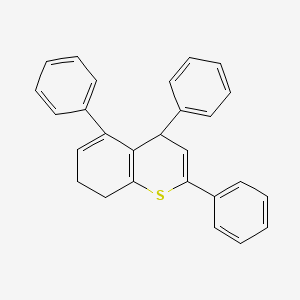
2,4,5-Triphenyl-7,8-dihydro-4H-1-benzothiopyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,5-Triphenyl-7,8-dihydro-4H-1-benzothiopyran is a chemical compound that belongs to the class of benzothiopyrans Benzothiopyrans are heterocyclic compounds containing a sulfur atom fused to a benzene ring and a pyran ring This compound is characterized by the presence of three phenyl groups attached to the benzothiopyran core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Triphenyl-7,8-dihydro-4H-1-benzothiopyran typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzaldehyde derivatives with thiophenol in the presence of a base, followed by cyclization to form the benzothiopyran ring system. The reaction conditions often include the use of solvents such as ethanol or toluene and catalysts like p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2,4,5-Triphenyl-7,8-dihydro-4H-1-benzothiopyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings or the benzothiopyran core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted benzothiopyran derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2,4,5-Triphenyl-7,8-dihydro-4H-1-benzothiopyran has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 2,4,5-Triphenyl-7,8-dihydro-4H-1-benzothiopyran involves its interaction with molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact mechanism may vary depending on the specific application and the biological system involved.
Comparación Con Compuestos Similares
Similar Compounds
2,4,5-Triphenylimidazole: Another compound with three phenyl groups but with an imidazole core.
2,4,5-Triphenyl-1H-imidazole: Similar structure but with an imidazole ring instead of a benzothiopyran ring.
4H-1-Benzothiopyran-4-one: A benzothiopyran derivative with a ketone group.
Uniqueness
2,4,5-Triphenyl-7,8-dihydro-4H-1-benzothiopyran is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
91663-85-3 |
|---|---|
Fórmula molecular |
C27H22S |
Peso molecular |
378.5 g/mol |
Nombre IUPAC |
2,4,5-triphenyl-7,8-dihydro-4H-thiochromene |
InChI |
InChI=1S/C27H22S/c1-4-11-20(12-5-1)23-17-10-18-25-27(23)24(21-13-6-2-7-14-21)19-26(28-25)22-15-8-3-9-16-22/h1-9,11-17,19,24H,10,18H2 |
Clave InChI |
JRAYMVFTNIULPR-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C(C=C(S2)C3=CC=CC=C3)C4=CC=CC=C4)C(=C1)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{2-Methyl-2-[2-(propylsulfanyl)ethyl]-1,3-dioxolan-4-YL}methanol](/img/structure/B14351819.png)
stannane](/img/structure/B14351820.png)
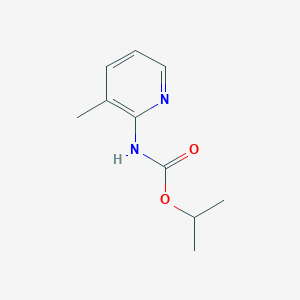
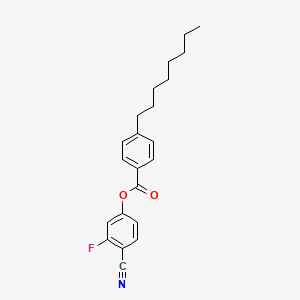

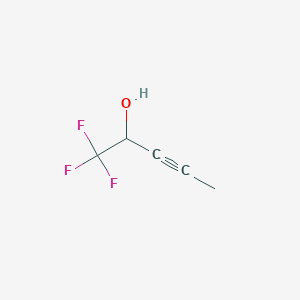
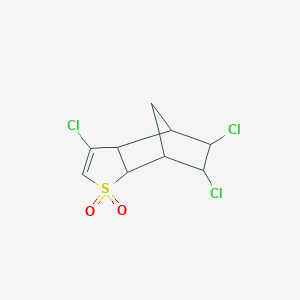
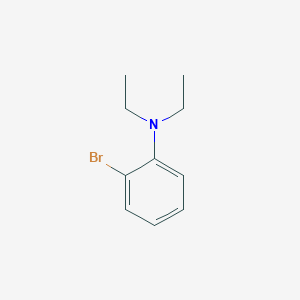
![[(tert-Butylsulfanyl)methyl]carbamyl fluoride](/img/structure/B14351854.png)
![2-Methyl-2-[2-(propylsulfanyl)ethyl]-1,3-dioxolane](/img/structure/B14351856.png)
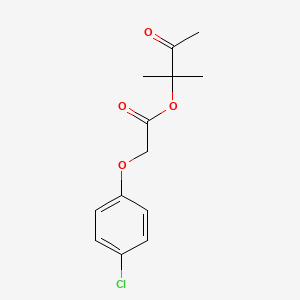

![2-[4-(4-Fluorophenyl)naphthalen-2-yl]ethan-1-ol](/img/structure/B14351879.png)
